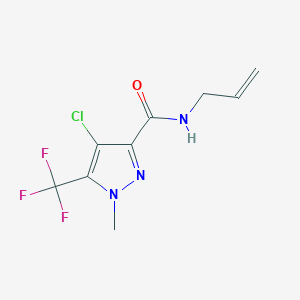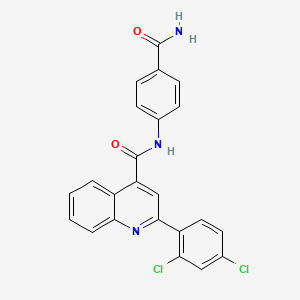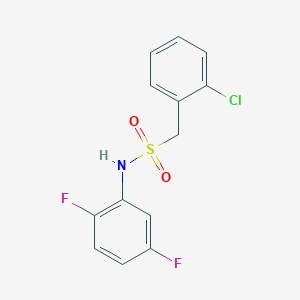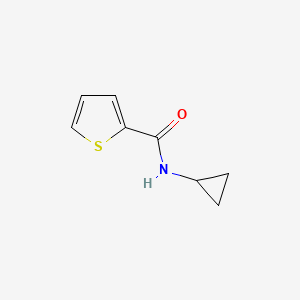![molecular formula C16H18N2O B14932061 2-(2-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B14932061.png)
2-(2-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE typically involves the reaction of 2-methylphenylacetic acid with 4-pyridyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)METHYL]ACETAMIDE
- 2-(2-METHYLPHENYL)-N-[1-(3-PYRIDYL)ETHYL]ACETAMIDE
- 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)PROPYL]ACETAMIDE
Uniqueness
2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both 2-methylphenyl and 4-pyridyl groups in the same molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-(1-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12-5-3-4-6-15(12)11-16(19)18-13(2)14-7-9-17-10-8-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
InChI Key |
WKKLNQIFRPMANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
methanone](/img/structure/B14932001.png)


![N-(2,5-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932009.png)


![Methyl 4-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]benzoate](/img/structure/B14932034.png)

![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14932068.png)
